![molecular formula C22H24Cl2N4O2 B1193373 PAD3-IN-14b](/img/no-structure.png)
PAD3-IN-14b
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Overview
Description
PAD3-IN-14b is a potent and selective inhibitor of protein arginine deiminase 3 (PAD3), having 15600 kinact/KI values and ≥10-fold selectivity for PAD3 over PADs 1, 2, and 4.
Scientific Research Applications
Arabidopsis PAD3 and Camalexin Biosynthesis
- Phytoalexin Camalexin Production : PAD3 (phytoalexin deficient 3) in Arabidopsis is crucial for camalexin biosynthesis. Camalexin, an indole derivative, is synthesized in response to pathogen attack, particularly fungal pathogens like Alternaria brassicicola. PAD3, a putative cytochrome P450 monooxygenase, is pivotal in this biosynthetic pathway. The expression of PAD3 is highly correlated with camalexin synthesis, suggesting its significant role in plant defense mechanisms against specific pathogens (Zhou, Tootle, & Glazebrook, 1999).
PAD3 in Catalysis and Drug Synthesis
- Catalysis in Drug Synthesis : The compound PAd3, featuring unique electron-releasing characteristics, has been used in catalysis, specifically in Suzuki-Miyaura cross-coupling reactions. This includes the late-stage functionalization of commercial drugs, indicating its potential application in pharmaceutical synthesis (Chen, Ren, & Carrow, 2016).
PAD3 in Protein Modification
- Protein Modification in Human Cells : Human peptidylarginine deiminase type III (PAD3) is involved in the modification of proteins, specifically in the conversion of arginine to citrulline. This modification affects the conformation and function of proteins and is crucial in several biological processes like cell growth and apoptosis. The crystal structures of PAD3 provide insights into substrate recognition and potential avenues for the development of PAD3-selective inhibitors, which can have therapeutic applications (Funabashi et al., 2021).
Role of PAD3 in Cellular Functions
Regulation of Cell Cycle and Apoptosis : PAD3 has been associated with the regulation of cell cycle and apoptosis in various cell types, including cancer cells. Its involvement in these processes is indicative of its potential as a target for therapeutic interventions in diseases where cell cycle regulation and apoptosis are disrupted (Guweidhi et al., 2004).
Gene Delivery Applications : PAD3, particularly in its form as porcine adenovirus serotype 3 (PAd3), has shown promise in gene delivery applications. Its ability to transduce human and murine cells efficiently and bypass preexisting humoral immunity in humans makes it an attractive vector for gene therapy and the development of recombinant vaccines (Bangari & Mittal, 2005).
properties
Product Name |
PAD3-IN-14b |
---|---|
Molecular Formula |
C22H24Cl2N4O2 |
Molecular Weight |
447.36 |
IUPAC Name |
2-Chloro-N-(3-(1-(2-(2'-chloro-[1,1'-biphenyl]-4-yl)ethyl)-2,5-dioxoimidazolidin-4-yl)propyl)acetimidamide |
InChI |
InChI=1S/C22H24Cl2N4O2/c23-14-20(25)26-12-3-6-19-21(29)28(22(30)27-19)13-11-15-7-9-16(10-8-15)17-4-1-2-5-18(17)24/h1-2,4-5,7-10,19H,3,6,11-14H2,(H2,25,26)(H,27,30) |
InChI Key |
ONFGCYIAASIMLD-UHFFFAOYSA-N |
SMILES |
N=C(NCCCC(C(N1CCC2=CC=C(C3=CC=CC=C3Cl)C=C2)=O)NC1=O)CCl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
PAD3-IN-14b; PAD3 IN-14b; PAD3-IN 14b |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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